2-Amino-2-(naphthalen-2-yl)ethanol

Description

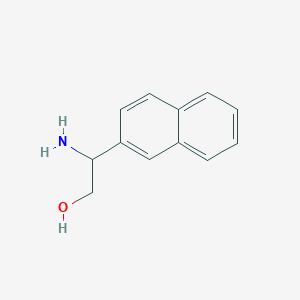

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-naphthalen-2-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c13-12(8-14)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12,14H,8,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUEUHTILFFVPQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80472125 | |

| Record name | 2-amino-2-(naphthalen-2-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153875-87-7 | |

| Record name | 2-amino-2-(naphthalen-2-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Chiral Amino Alcohol Chemistry

Chiral 1,2-amino alcohols are a privileged structural motif in organic chemistry, renowned for their utility as chiral auxiliaries, ligands in asymmetric catalysis, and as key components of pharmaceutical compounds. acs.orgsioc-journal.cnnih.gov The strategic placement of an amino and a hydroxyl group on adjacent carbon atoms allows for the formation of stable chelate rings with metals, which is fundamental to their application in asymmetric synthesis. acs.org This arrangement creates a rigid and predictable chiral environment, enabling the transfer of chirality to a substrate with high stereoselectivity.

The versatility of chiral amino alcohols is demonstrated by their application in a wide array of asymmetric transformations, including reductions, alkylations, and aldol (B89426) reactions. polyu.edu.hk For instance, they are instrumental in the enantioselective reduction of ketones and oxime ethers when combined with borane. rsc.org The stereochemical outcome of these reactions is highly dependent on the specific structure of the amino alcohol used, highlighting the importance of having a diverse library of these chiral building blocks.

Overview of Naphthalene Derived Chiral Building Blocks

The naphthalene (B1677914) core is a prominent feature in many biologically active compounds and functional materials. nih.govacs.org Its rigid, planar, and aromatic nature provides a well-defined scaffold that can be strategically functionalized to create molecules with specific optical, electronic, and therapeutic properties. nih.govacs.org The synthesis of substituted naphthalenes is an active area of research, with a focus on developing regioselective methods to control the placement of functional groups. nih.gov

Naphthalene-derived chiral building blocks, such as 2-Amino-2-(naphthalen-2-yl)ethanol, are of particular interest because they combine the desirable properties of the naphthalene ring with the stereodirecting capabilities of the chiral amino alcohol functionality. bldpharm.com This combination makes them valuable intermediates in the synthesis of complex chiral molecules, including pharmaceuticals and other bioactive compounds. ontosight.ai The development of synthetic routes to these building blocks, often starting from readily available materials like 2-naphthol (B1666908), is a key focus of synthetic organic chemistry. mdpi.com

Current Research Trajectories for 2 Amino 2 Naphthalen 2 Yl Ethanol and Analogues

Asymmetric Synthetic Strategies

Catalytic Asymmetric Synthesis, including Biocatalysis

The enantioselective synthesis of this compound can be achieved through various catalytic asymmetric methods, including the use of chiral metal complexes and biocatalysts. These approaches aim to control the stereochemistry of the product, yielding high enantiomeric excess (ee).

One prominent biocatalytic method involves the asymmetric reduction of a precursor ketone, 2-bromo-1-(naphthalen-2-yl)ethanone, using microorganisms. researchgate.net For instance, strains of Lactobacillus curvatus have been successfully employed as biocatalysts for this transformation. researchgate.net In a notable study, the optimization of reaction parameters with Lactobacillus curvatus N4 resulted in the production of (R)-2-bromo-1-(naphthalen-2-yl)ethanol with high yield and an enantiomeric excess greater than 99%. researchgate.net This biocatalytic system offers an environmentally friendly and efficient route to the chiral precursor of this compound. researchgate.net The subsequent substitution of the bromine atom with an amino group would yield the target molecule.

Another biocatalytic strategy employs enzyme cascades. For example, a two-step cascade using a transaminase and an alcohol dehydrogenase can be envisioned for the synthesis of chiral amino alcohols. uni-duesseldorf.de While not explicitly demonstrated for this compound, this modular approach holds promise for its production from a corresponding hydroxy ketone. uni-duesseldorf.de

Transition metal-catalyzed asymmetric transfer hydrogenation of α-amino ketones is another powerful tool for synthesizing chiral β-amino alcohols. ptfarm.pl Catalysts such as RuCl(R,R)-TsDPEN have proven highly effective for the asymmetric reduction of various α-dialkylamino ketones, yielding products with high enantioselectivity. ptfarm.pl This methodology could be adapted for the synthesis of this compound.

The following table summarizes key findings in the biocatalytic synthesis of a closely related precursor:

| Biocatalyst | Substrate | Product | Yield | Enantiomeric Excess (ee) | Reference |

| Lactobacillus curvatus N4 | 2-bromo-1-(naphthalen-2-yl)ethanone | (R)-2-bromo-1-(naphthalen-2-yl)ethanol | High | >99% | researchgate.net |

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally benign processes. These principles focus on maximizing efficiency while minimizing waste and the use of hazardous substances.

Atom Economy and Waste Minimization

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. jocpr.com Syntheses with high atom economy are inherently less wasteful. One-pot multicomponent reactions are particularly advantageous in this regard as they combine multiple synthetic steps without isolating intermediates, thereby reducing solvent usage and waste generation. academie-sciences.frresearchgate.net For the synthesis of related aminoalkyl naphthols, one-pot three-component condensations of an aldehyde, 2-naphthol (B1666908), and an amine source have been developed, showcasing high atom economy. academie-sciences.frresearchgate.net

Utilization of Safer Solvents and Reaction Media

The choice of solvent significantly impacts the environmental footprint of a synthetic process. Green chemistry encourages the use of safer solvents or, ideally, solvent-free conditions. scispace.com For the synthesis of related heterocyclic compounds, polyethylene (B3416737) glycol (PEG) 400 has been identified as an environmentally friendly medium, leading to increased yields and reduced reaction times compared to hazardous organic solvents. ijcpa.inresearchgate.net Water is also considered a green solvent due to its abundance and non-toxic nature. nih.gov Furthermore, solvent-free reactions, often conducted by grinding the reactants together, represent a highly efficient and green alternative, minimizing waste and simplifying product isolation. nih.govscispace.com

The table below compares different solvent media for a related synthesis:

| Solvent Medium | Reaction Time (hours) | Yield (%) | Reference |

| Acetone | 14 | 30 | ijcpa.in |

| Ethanol (B145695) | 12 | 40 | ijcpa.in |

| DMF | 10 | 45 | ijcpa.in |

| Ethanol-acetone mixture | 8 | 50 | ijcpa.in |

| PEG 400 | 5-6 | 85-90 | ijcpa.in |

Application of Catalysts for Enhanced Efficiency

Catalysts are fundamental to green chemistry as they enhance reaction rates, often under milder conditions, and can be used in small amounts and recycled. academie-sciences.fr For the synthesis of aminoalkyl naphthols, a variety of catalysts have been explored. Nanocatalysts, such as aluminatesulfonic acid nanoparticles (ASA NPs) and amine-functionalized silica (B1680970) magnetic nanoparticles, have demonstrated high efficiency and reusability. academie-sciences.frnih.gov For example, ASA NPs can be recovered after the reaction, washed with ethanol, and reused for several cycles without a significant loss in activity. academie-sciences.fr Similarly, ionic liquids can serve as recyclable catalysts for these transformations. researchgate.net The choice of catalyst can also influence the yield and reaction time, with optimized catalyst loading being a key parameter. academie-sciences.fr

Energy Efficiency Considerations in Synthetic Pathways

Reactions at the Amino Group

The amino group in this compound is a primary amine, which typically serves as a potent nucleophile. This reactivity allows for the formation of various nitrogen-containing derivatives through reactions like acylation, condensation, and alkylation.

The amino group can be readily acylated to form amides. Due to the higher nucleophilicity of the amino group compared to the hydroxyl group, selective N-acylation can be achieved under controlled conditions. This transformation is typically accomplished using acylating agents such as acyl chlorides, acid anhydrides, or activated esters. The reaction generally proceeds in the presence of a base to neutralize the acid byproduct.

A common strategy for selective N-acylation of amino alcohols involves the formation of a mixed anhydride (B1165640) from an organic acid and a sulfonyl chloride, which then reacts with the amino alcohol. google.comwipo.intgoogle.com Another approach utilizes specific acylating agents, like 2,2′-bipyridyl-6-yl carboxylates, which show high selectivity for the amino group. researchgate.net

Table 1: Examples of N-Acylation Reactions

| Acylating Agent | Reagent/Catalyst | Product |

|---|---|---|

| Acetyl chloride | Triethylamine | N-(1-(naphthalen-2-yl)-2-hydroxyethyl)acetamide |

| Benzoic anhydride | Pyridine | N-(1-(naphthalen-2-yl)-2-hydroxyethyl)benzamide |

| Stearic acid | Methanesulfonyl chloride, Triethylamine | N-(1-(naphthalen-2-yl)-2-hydroxyethyl)stearamide |

Schiff Base Formation and Related Condensation Reactions

As a primary amine, this compound undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. nih.govresearchgate.net This reaction is typically catalyzed by an acid or base and involves the elimination of a water molecule. The formation of the characteristic carbon-nitrogen double bond (azomethine group) is a reversible process, and the equilibrium can often be driven towards the product by removing water from the reaction mixture.

The reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration. vanderbilt.edu Schiff bases derived from naphthalen-2-amine have been synthesized and characterized, demonstrating the viability of this transformation for amino-naphthalene compounds. nih.gov

Table 2: Schiff Base Formation with Various Carbonyl Compounds

| Carbonyl Compound | Catalyst | Product (Schiff Base) |

|---|---|---|

| Benzaldehyde | Acetic acid | 2-((benzylidene)amino)-2-(naphthalen-2-yl)ethanol |

| Acetone | - | 2-(naphthalen-2-yl)-2-((propan-2-ylidene)amino)ethanol |

| 4-Hydroxybenzaldehyde | - | 2-((4-hydroxybenzylidene)amino)-2-(naphthalen-2-yl)ethanol |

N-Alkylation and N-Derivatization Pathways

The amino group can be alkylated to form secondary or tertiary amines. Common methods include reaction with alkyl halides or reductive amination. Direct N-alkylation with alkyl halides can sometimes lead to over-alkylation, but selective mono-alkylation of aromatic amines has been achieved using a base like potassium carbonate under mild conditions. thieme-connect.de

A greener and more selective approach is the N-alkylation using alcohols as alkylating agents, which proceeds via a "borrowing hydrogen" strategy catalyzed by transition metals like palladium or ruthenium. nih.govresearchgate.netresearchgate.net This method is highly atom-economical, producing water as the only byproduct.

Table 3: N-Alkylation Pathways

| Alkylating Agent | Reagent/Catalyst | Product |

|---|---|---|

| Methyl iodide | K₂CO₃ | 2-(methylamino)-2-(naphthalen-2-yl)ethanol |

| Benzyl (B1604629) bromide | K₂CO₃ | 2-(benzylamino)-2-(naphthalen-2-yl)ethanol |

| Ethanol | Pd/C, H₂ | 2-(ethylamino)-2-(naphthalen-2-yl)ethanol |

Reactions at the Hydroxyl Group

The primary hydroxyl group in this compound can undergo reactions typical of alcohols, such as esterification, etherification, and oxidation. However, the presence of the more nucleophilic amino group requires careful selection of reaction conditions or the use of protecting groups to achieve selectivity at the hydroxyl site.

To achieve selective O-acylation (esterification) or O-alkylation (etherification), the amino group must typically be protected first. This is because direct reaction with acylating or alkylating agents would preferentially occur at the more nucleophilic nitrogen atom. A common strategy involves protecting the amine as a carbamate (B1207046) (e.g., Boc or Cbz group), followed by reaction at the hydroxyl group, and subsequent deprotection.

Alternatively, specific reaction conditions can promote O-selectivity. For instance, transesterification, where the amino alcohol is reacted with an ester in the presence of a catalyst like sodium metal, can be used to form the corresponding ester of the amino alcohol. google.com

Table 4: Examples of Reactions at the Hydroxyl Group (with Amine Protection)

| Reaction Type | Reagent 1 (Protection) | Reagent 2 (Reaction) | Reagent 3 (Deprotection) | Final Product |

|---|---|---|---|---|

| Esterification | Di-tert-butyl dicarbonate | Acetic anhydride, Pyridine | Trifluoroacetic acid | 2-amino-2-(naphthalen-2-yl)ethyl acetate |

| Etherification | Di-tert-butyl dicarbonate | Sodium hydride, Methyl iodide | Trifluoroacetic acid | 2-methoxy-1-(naphthalen-2-yl)ethan-1-amine |

Oxidation Pathways

The primary hydroxyl group of this compound can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the oxidant and reaction conditions. chemguide.co.uk

Oxidation to Aldehyde: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used for this partial oxidation. It is crucial to perform the reaction under anhydrous conditions to prevent overoxidation to the carboxylic acid. organic-chemistry.org

Oxidation to Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in an acidic aqueous solution, will oxidize the primary alcohol all the way to a carboxylic acid. organic-chemistry.orglibretexts.org This reaction often requires heating under reflux to ensure the complete conversion of the intermediate aldehyde. chemguide.co.uk The resulting product would be 2-amino-2-(naphthalen-2-yl)acetic acid.

Table 5: Oxidation of the Hydroxyl Group

| Desired Product | Oxidizing Agent | Typical Conditions |

|---|---|---|

| 2-amino-2-(naphthalen-2-yl)acetaldehyde | Pyridinium chlorochromate (PCC) | Anhydrous CH₂Cl₂, Room temperature |

| 2-amino-2-(naphthalen-2-yl)acetic acid | Potassium dichromate (K₂Cr₂O₇) / H₂SO₄ | Aqueous, Heat under reflux |

Reactions Involving Both Functional Groups

The simultaneous presence of the amino and hydroxyl moieties on adjacent carbon atoms in this compound facilitates intramolecular reactions, leading to the formation of stable five-membered rings. Furthermore, these two functional groups can act as a bidentate ligand, chelate to metal ions, and form stable coordination complexes.

Cyclization Reactions Leading to Heterocyclic Compounds

The reaction of the amino and hydroxyl groups within the same molecule is a common strategy for the synthesis of five-membered heterocyclic compounds, most notably oxazolines. While specific studies on the cyclization of this compound are not extensively documented in publicly available literature, the reactivity of analogous 2-amino-2-arylethanols is well-established and provides a strong basis for predicting its behavior. researchgate.netnih.gov The formation of a 4-(naphthalen-2-yl)-4,5-dihydrooxazole ring is an anticipated and synthetically valuable transformation.

These cyclization reactions typically proceed via an initial reaction at one of the functional groups to form an intermediate that subsequently undergoes an intramolecular ring-closing step. Common methods for the synthesis of 2-oxazolines from 1,2-amino alcohols are applicable and are summarized in the table below. researchgate.netorganic-chemistry.org

Table 1: General Methods for the Synthesis of 2-Oxazolines from 1,2-Amino Alcohols

| Reactant/Reagent | Conditions | Product |

| Carboxylic Acid | Dehydrating agents (e.g., triflic acid), heat | 2-Substituted-2-oxazoline |

| Acyl Chloride | Base (e.g., triethylamine), room temperature | 2-Substituted-2-oxazoline |

| Nitrile | Acid or metal catalyst (e.g., Cu(I) complexes), heat | 2-Substituted-2-oxazoline |

| Aldehyde | Oxidizing agent (e.g., NBS, iodine) | 2-Substituted-2-oxazoline |

| Thioamide | Transamidation followed by cyclodehydrosulfurization | 2-Substituted-2-oxazoline |

The resulting chiral oxazolines, particularly those derived from enantiomerically pure amino alcohols, are highly valuable as ligands in asymmetric catalysis, influencing the stereochemical outcome of a wide range of chemical transformations. nih.gov The naphthalene (B1677914) substituent is expected to impart specific steric and electronic properties to these ligands, potentially leading to unique reactivity and selectivity in catalytic applications.

Complexation with Metal Ions and Coordination Chemistry

The amino and hydroxyl groups of this compound can act as a bidentate ligand, coordinating to a central metal ion to form a stable five-membered chelate ring. This chelating ability is a general feature of 1,2-amino alcohols and is fundamental to their application in coordination chemistry and catalysis. alfa-chemistry.commdpi.com

The nitrogen atom of the amino group and the oxygen atom of the deprotonated hydroxyl group (alkoxide) serve as the two donor atoms. The coordination can lead to the formation of various metal complexes with different stoichiometries and geometries, depending on the metal ion, its oxidation state, and the reaction conditions. alfa-chemistry.com While specific coordination complexes of this compound are not widely reported, the behavior of analogous chiral amino alcohols provides insight into its potential as a ligand. alfa-chemistry.comnih.gov

The formation of these complexes is often achieved by reacting the amino alcohol with a metal salt in a suitable solvent. The naphthalene moiety in this compound can influence the properties of the resulting metal complexes through its steric bulk and electronic effects, which can affect the stability, solubility, and catalytic activity of the complexes.

Table 2: Representative Metal Complexes with Analogous Amino Alcohol Ligands

| Metal Ion | Analogous Ligand | Resulting Complex Type | Potential Application |

| Ruthenium(II) | (1S,2R)-1-Amino-2-indanol | [Ru(ligand)(p-cymene)Cl] | Asymmetric transfer hydrogenation |

| Copper(II) | D-Phenylglycinol | [Cu(ligand)₂(OAc)₂] | Catalysis, biological studies |

| Zinc(II) | D-Leucinol | [Zn(ligand)₂Cl₂] | Catalysis, biological studies |

| Cobalt(II) | (R)-2-Amino-3-methylbutan-1-ol | [Co(ligand)₂(OAc)₂] | Catalysis, material science |

| Nickel(II) | D-Phenylglycinol | [Ni(ligand)₂(OAc)₂] | Catalysis |

The study of such metal complexes is an active area of research, driven by their potential applications in asymmetric catalysis, materials science, and bioinorganic chemistry. The chiral nature of this compound makes it a particularly interesting ligand for the development of enantioselective catalysts.

Structural Elucidation and Advanced Characterization Methodologies

Spectroscopic and Spectrometric Techniques for Structural Confirmation

Modern analytical techniques are indispensable for verifying the molecular structure of 2-Amino-2-(naphthalen-2-yl)ethanol, confirming the connectivity of the naphthalen-2-yl, amino, and ethanol (B145695) moieties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. While specific, detailed experimental spectra for this compound are not widely published in peer-reviewed literature, the expected chemical shifts can be reliably predicted based on the analysis of analogous structures and established NMR principles.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons of the naphthalene (B1677914) ring and the aliphatic protons of the aminoethanol side chain. The seven protons on the naphthalene ring would appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. The specific multiplicity and coupling constants of these signals would be complex due to ortho, meta, and para couplings. The protons of the CH(N)-CH₂OH side chain are expected in the upfield region. The methine proton (CH) adjacent to the naphthalene ring and the amino group would likely appear as a multiplet, while the two diastereotopic methylene (B1212753) protons (CH₂) adjacent to the hydroxyl group would also present as multiplets. The protons of the amine (NH₂) and hydroxyl (OH) groups are expected to show broad singlets, and their chemical shifts can vary depending on the solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments. The naphthalene ring is expected to exhibit ten distinct signals in the aromatic region (approximately δ 120-140 ppm), with the quaternary carbons showing different intensities compared to the protonated carbons. The two aliphatic carbons of the ethanolamine (B43304) side chain would resonate at higher field strengths. The carbon atom bonded to the hydroxyl group (CH₂OH) would appear around δ 60-70 ppm, while the methine carbon (CHNH₂) attached to the naphthalene ring would be found in a similar or slightly downfield region.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | |||

|---|---|---|---|---|

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Predicted Chemical Shift (δ, ppm) |

| Naphthalene-H | 7.0 - 8.0 | m | Naphthalene-C | 120 - 140 |

| -CH(N)- | ~4.0 - 4.5 | m | -CH(N)- | ~55 - 65 |

| -CH₂-OH | ~3.5 - 4.0 | m | -CH₂-OH | ~60 - 70 |

| -NH₂ | Variable (Broad) | br s | ||

| -OH | Variable (Broad) | br s |

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands confirming the presence of its key functional moieties. Broad bands in the region of 3400-3200 cm⁻¹ would be indicative of O-H (hydroxyl) and N-H (amine) stretching vibrations, often overlapping. The aromatic C-H stretching of the naphthalene ring would appear just above 3000 cm⁻¹. Characteristic C=C stretching vibrations of the aromatic ring are expected in the 1600-1450 cm⁻¹ region. Furthermore, C-N and C-O stretching vibrations would be observed in the fingerprint region, typically between 1250 and 1000 cm⁻¹.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Alcohol) | Stretching | 3400 - 3200 (Broad) |

| N-H (Amine) | Stretching | 3400 - 3200 (Broad, overlaps with O-H) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H | Stretching | 3000 - 2850 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| C-N | Stretching | 1250 - 1020 |

| C-O | Stretching | 1260 - 1000 |

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming the molecular weight and offering insights into the structure. For this compound (C₁₂H₁₃NO), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight.

High-Resolution Mass Spectrometry (HRMS) offers a highly accurate mass measurement, which can confirm the elemental composition of the molecule. The theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated and compared with the experimental value to validate the molecular formula.

Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₃NO |

| Molecular Weight (Nominal) | 187 |

| Calculated Exact Mass [M+H]⁺ | 188.1075 |

| Expected Key Fragment Ions (m/z) | 157 ([M-CH₂OH]⁺), 142, 129 |

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily of π-electrons and non-bonding electrons. The naphthalene ring system in this compound is the principal chromophore responsible for UV absorption. The spectrum is expected to show strong absorptions characteristic of π→π* transitions within the aromatic system. Based on data for similar naphthalene derivatives, strong absorption bands are anticipated in the ultraviolet region, typically with maxima (λ_max) around 220-240 nm and additional, less intense bands at longer wavelengths.

Predicted UV-Visible Absorption Maxima for this compound

| Predicted λ_max (nm) | Associated Electronic Transition | Chromophore |

|---|---|---|

| ~220 - 240 | π→π | Naphthalene Ring |

| ~270 - 290 | π→π | Naphthalene Ring |

Crystallographic Analysis

Crystallographic techniques, particularly single-crystal X-ray diffraction, provide the most definitive three-dimensional structural information, including bond lengths, bond angles, and absolute configuration of chiral centers.

For a chiral molecule like this compound, single-crystal X-ray diffraction is the gold standard for determining its absolute configuration (R or S). This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis yields a detailed electron density map from which the precise spatial arrangement of every atom in the crystal lattice can be determined.

To date, a published single-crystal X-ray diffraction study for this compound has not been identified in a comprehensive review of scientific literature. Consequently, experimental data regarding its crystal system, space group, and precise unit cell dimensions are not available. Such a study would be invaluable for unequivocally establishing the absolute stereochemistry of its enantiomers and understanding the intermolecular interactions, such as hydrogen bonding, that dictate its solid-state packing arrangement.

Computational and Theoretical Studies of 2 Amino 2 Naphthalen 2 Yl Ethanol

Time-Dependent DFT (TD-DFT) for Electronic Spectra Prediction

An extensive review of scientific literature reveals a notable absence of specific computational studies employing Time-Dependent Density Functional Theory (TD-DFT) for the prediction of the electronic spectra of 2-Amino-2-(naphthalen-2-yl)ethanol. Consequently, detailed research findings and data tables of its theoretical electronic transitions are not available.

However, it is possible to describe the theoretical framework and the expected outcomes of such an analysis based on the application of TD-DFT to structurally related aromatic and amino-containing compounds. TD-DFT is a powerful quantum mechanical method used to investigate the properties of many-body systems in the presence of time-dependent potentials, such as those from light. wikipedia.org It is a widely used approach for predicting the electronic absorption spectra of molecules by calculating their excited states. wikipedia.org

A typical TD-DFT study of this compound would involve the following steps:

Geometry Optimization: The first step is to determine the most stable three-dimensional structure of the molecule in its electronic ground state using Density Functional Theory (DFT). The choice of the functional and basis set is crucial for obtaining accurate results.

Excited State Calculations: Following the ground-state optimization, TD-DFT calculations are performed to obtain the vertical excitation energies, which correspond to the energy difference between the ground state and various excited states. These calculations also yield the oscillator strength for each transition, which is a theoretical measure of the intensity of the corresponding absorption band in the UV-Vis spectrum.

Spectral Simulation: The calculated excitation energies (often converted to wavelengths) and oscillator strengths are then used to simulate a theoretical UV-Vis absorption spectrum. This simulated spectrum can be compared with experimentally measured spectra to validate the computational methodology.

For a molecule like this compound, which contains a naphthalene (B1677914) chromophore, the electronic transitions in the UV-Vis region are expected to be dominated by π → π* transitions within the aromatic system. The presence of the amino and hydroxyl groups can also influence the electronic structure and the resulting spectrum. TD-DFT calculations would provide valuable insights into the nature of these transitions, including the specific molecular orbitals involved.

The choice of solvent is another important parameter in TD-DFT calculations, as it can significantly affect the electronic spectra of molecules. Therefore, these calculations are often performed using a continuum solvation model, such as the Polarizable Continuum Model (PCM), to simulate the effect of a solvent like ethanol (B145695).

While no specific data can be presented for this compound, the application of TD-DFT would be a standard and valuable approach to understanding its electronic properties and interpreting its experimental UV-Vis spectrum.

Applications of 2 Amino 2 Naphthalen 2 Yl Ethanol in Synthetic Organic Chemistry

Role as a Chiral Building Block

Chiral β-amino alcohols are a well-established class of compounds used as foundational units in asymmetric synthesis. The enantiopure forms of these molecules can be incorporated into larger structures, transferring their chirality to the target molecule.

Synthesis of Enantiomerically Pure Compounds

In principle, (R)- or (S)-2-Amino-2-(naphthalen-2-yl)ethanol could serve as a chiral starting material. The amino and hydroxyl groups provide reactive sites for a variety of chemical transformations, allowing for the construction of more complex enantiomerically pure products. It can also be employed as a chiral auxiliary, where it is temporarily incorporated into a substrate to direct a stereoselective reaction, and then subsequently removed. However, specific examples and detailed studies of its application for these purposes are not prominently featured in the reviewed literature.

Precursor for Complex Molecular Architectures

The combination of the rigid naphthalene (B1677914) scaffold and the flexible aminoethanol side chain makes 2-Amino-2-(naphthalen-2-yl)ethanol a potential precursor for complex molecules, including those with pharmaceutical or material science applications. Its structure could be a key component in the synthesis of compounds designed to interact with biological targets or to possess specific photophysical properties. ontosight.ai

Development of Chiral Ligands for Asymmetric Catalysis

The development of novel chiral ligands is a cornerstone of modern asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds with high efficiency. Chiral 1,2-amino alcohols are frequent precursors for several classes of privileged ligands.

Design and Synthesis of Novel Ligand Systems

The amino and hydroxyl groups of this compound are ideally suited for conversion into various ligand types. For instance, condensation with carboxylic acids or their derivatives can lead to the formation of chiral oxazolines (a prominent class of ligands), while reactions at the nitrogen atom can yield phosphine-amino alcohol or diamine ligands. The naphthalene unit provides steric bulk, which is often crucial for achieving high levels of stereocontrol in catalytic reactions. Despite this potential, specific ligand systems derived directly from this compound are not widely reported.

Application in Asymmetric Reactions

Ligands derived from chiral amino alcohols are used in a multitude of metal-catalyzed asymmetric reactions, including hydrogenations, alkylations, and carbon-carbon bond-forming reactions. The ligand coordinates to a metal center, creating a chiral environment that biases the reaction pathway to favor the formation of one enantiomer of the product over the other. Without specific examples of ligands derived from this compound, a detailed discussion of their application is not possible.

Intermediate in the Synthesis of Diverse Naphthalene Derivatives

Naphthalene-containing compounds are of significant interest due to their presence in many pharmaceuticals, dyes, and materials. The functional groups of this compound allow it to serve as a versatile intermediate that can be chemically modified to produce a range of substituted naphthalene derivatives. For example, the amino group can be acylated, alkylated, or transformed into other nitrogen-containing functionalities, while the hydroxyl group can be etherified or oxidized. These transformations would yield a variety of naphthalene-based structures. However, specific synthetic pathways starting from this compound to produce a diverse library of derivatives are not extensively detailed in the available literature.

Derivatives and Analogues of 2 Amino 2 Naphthalen 2 Yl Ethanol

Structural Modifications and their Impact on Chemical Behavior

The chemical behavior of 2-Amino-2-(naphthalen-2-yl)ethanol derivatives is highly dependent on their specific structural features. The naphthalene (B1677914) moiety, the amino group, and the ethanol (B145695) backbone are all targets for modification. The bulky, lipophilic nature of the naphthalene group itself is a significant contributor to the molecule's ability to interact with membrane-bound biological targets. ontosight.ai

Research into a series of γ-amino alcohol analogues has highlighted the importance of several key structural fragments. In these studies, the naphthalene-2-yl group, along with an isopropyl group and a benzyl (B1604629) group on the nitrogen atom, were found to be important for their interaction with certain biological targets. nih.gov Further modifications, such as the introduction of halogen substituents like fluoro- and chloro- groups onto the benzyl moiety, were well-tolerated. nih.gov While these specific substitutions did not lead to a significant improvement in potency in the reported studies, they are known to potentially influence metabolic stability and the ability of the compound to cross the blood-brain barrier. nih.gov

The conversion of the hydroxyl group back to a carbonyl group, creating a β-amino ketone, was found to result in an unstable compound, suggesting the alcohol functionality is key for chemical stability. nih.gov The presence of two aromatic rings, such as the naphthalene-2-yl and a phenoxy-phenyl group, in close proximity to the alcohol, was a consistent feature in analogues that displayed specific selective inhibitory profiles in biological assays. nih.gov

Table 1: Impact of Structural Modifications on Analogues

| Structural Fragment | Modification | Observed Impact on Chemical/Biological Behavior | Reference |

|---|---|---|---|

| Benzyl Group | Addition of fluoro- or chloro- substituents | Well-tolerated; potential to affect brain penetration and metabolic stability. | nih.gov |

| Alcohol Group | Oxidation to a ketone | Resulted in an unstable β-amino ketone, highlighting the importance of the hydroxyl group for stability. | nih.gov |

Synthesis of Novel Naphthalene-Containing Amino Alcohol Derivatives

Several synthetic strategies have been developed to produce novel amino alcohol derivatives containing a naphthalene core. These methods provide access to a variety of structures for further investigation.

One prominent multi-step pathway begins with readily available 2-naphthol (B1666908) analogues. mdpi.compreprints.orgpreprints.org The synthesis proceeds through four key stages:

Bucherer Reaction: 2-Naphthols are converted to their corresponding 2-naphthylamines. mdpi.com

Sugasawa Reaction: A selective C-acylation is performed on the 2-naphthylamine (B18577) to introduce an acyl group at the C1 position. mdpi.compreprints.org

Borohydride (B1222165) Reduction: The newly introduced acyl group is reduced to the corresponding alcohol, yielding the naphthalene-based amino alcohol intermediate. preprints.orgpreprints.org

Cyclization: These amino alcohols can then undergo a double dehydration and intramolecular cyclization reaction with various oxo-acids in a one-pot process to form complex tetracyclic heterosteroidal compounds. mdpi.compreprints.org This final step involves the formation of new C-N, C-O, and amide bonds in tandem. mdpi.com

An alternative approach for synthesizing γ-amino alcohol analogues involves a Michael addition reaction. This method couples a primary or secondary amine (e.g., benzylisopropyl amine) with a naphthalene-2-yl vinyl ketone. nih.gov The resulting β-amino ketone is then reduced, typically using sodium borohydride (NaBH₄), to yield the desired γ-amino alcohol derivative. nih.gov This method proved more effective than a one-pot Mannich reaction, which yielded very little of the desired product. nih.gov

Table 2: Synthesized Naphthalene-Containing Amino Alcohol Derivatives

| Starting Material | Key Reactions | Product Class | Reference |

|---|---|---|---|

| 2-Naphthol | Bucherer reaction, Sugasawa reaction, Borohydride reduction | Naphthalene-based amino-alcohols | mdpi.compreprints.org |

| Naphthalene-based amino-alcohols | Double dehydration and cyclization with oxo-acids | 14-Aza-12-oxasteroids | mdpi.compreprints.org |

Investigation of Stereoisomers and Diastereomers

The carbon atom bearing the hydroxyl group in this compound and its derivatives is a chiral center, meaning the molecule can exist as a pair of enantiomers (R and S forms). The biological properties of chiral molecules can vary significantly between enantiomers, as they interact differently with the chiral environments of biological systems like receptors and enzymes. dergipark.org.tr

The synthesis and evaluation of individual stereoisomers are therefore crucial. In one study, the separate (R)- and (S)-enantiomers of a γ-amino naphthyl alcohol analogue were synthesized by reducing the precursor ketone with stereoselective reagents, specifically (R)-(+)-2-methyl-CBS-oxazaborolidine and (S)-(-)-2-methyl-CBS-oxazaborolidine, respectively. nih.gov In that particular case, neither of the pure enantiomers showed an improvement in biological activity over the racemic mixture. nih.gov

The separation of enantiomers from a racemic mixture is another key aspect of stereochemical investigation. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used and effective technique. dergipark.org.tr For instance, the enantiomers of nafimidone (B1677899) alcohol, an analogue of the title compound, were successfully separated using an amylose (B160209) tris(3,5-dimethylphenylcarbamate) CSP (brand name Chiralpak AD). dergipark.org.tr

Furthermore, synthetic strategies have been developed that provide a route to all possible stereoisomers (diastereomers and enantiomers) of vicinal amino alcohols. diva-portal.org One such general route starts from vinylepoxides of high enantiomeric purity. The vinylepoxide is subjected to ring-opening reactions that can proceed with either inversion or retention of stereochemistry, leading to different diastereomeric amino alcohols. diva-portal.org These can be further manipulated to produce the remaining stereoisomers, providing a complete library of isomers for structure-activity relationship studies. diva-portal.org

Table 3: Studies on Stereoisomers of Naphthalene-Containing Amino Alcohols

| Focus of Investigation | Methodology | Key Finding | Reference |

|---|---|---|---|

| Synthesis of Enantiomers | Stereoselective reduction of a precursor ketone using (R)- and (S)-CBS-oxazaborolidine. | Neither pure enantiomer showed improved activity over the racemic mixture in the specific assay performed. | nih.gov |

| Separation of Enantiomers | HPLC with a Chiral Stationary Phase (Chiralpak AD). | Successful analytical separation of the enantiomers of nafimidone alcohol was achieved. | dergipark.org.tr |

Future Research Directions and Emerging Methodologies

Exploration of Novel Sustainable Synthetic Routes

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, aiming to reduce waste, energy consumption, and the use of hazardous materials. For 2-Amino-2-(naphthalen-2-yl)ethanol and related aminoalkyl naphthols, research is increasingly directed towards novel, sustainable synthetic routes.

Key areas of exploration include:

Multicomponent Reactions (MCRs): These reactions, such as the Betti reaction, offer significant advantages by combining multiple starting materials in a single step, which saves time, energy, and raw materials. nih.gov A notable approach is the one-pot, three-component condensation of a naphthol, an aldehyde, and an amine. rsc.org

Solvent-Free Conditions: Conducting reactions without a solvent or in environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG) is a major goal. ijcpa.inbohrium.com Solvent-free synthesis of aminobenzylnaphthols has been achieved by reacting 2-naphthol (B1666908), aryl aldehydes, and amino acid methyl esters at elevated temperatures. nih.gov

Reusable Catalysts: The development and use of heterogeneous or reusable catalysts, such as acidic ionic liquids ([Et3NH][HSO4]), can simplify purification processes and reduce chemical waste. bohrium.com These catalysts are often inexpensive, non-toxic, and can be easily separated from the reaction mixture for subsequent use. bohrium.com

| Synthetic Strategy | Catalyst/Medium | Key Advantages | Reference |

| Multicomponent Reaction | [Et3NH][HSO4] Ionic Liquid | Green, reusable catalyst; solvent-free; high atom economy. | bohrium.com |

| Betti Reaction | Solvent-Free (60 °C) | One-pot procedure; convenience; structural modification. | nih.gov |

| Condensation Reaction | PEG-400 | Ecofriendly solvent; reduced reaction time; increased yield. | ijcpa.in |

| Catalytic Hydrogenation | Pd/C (Flow Hydrogenation) | Higher yield; simpler work-up compared to classical methods. | rsc.org |

Advanced Computational Studies for Predictive Modeling

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes, thereby guiding experimental work. For this compound derivatives, advanced computational studies offer a pathway to rationally design molecules with desired characteristics.

Future efforts in this area will likely focus on:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are used to investigate molecular structure, electronic properties, and spectroscopic behavior. bohrium.comresearchgate.net These calculations can predict parameters such as excited state energies, energy gaps, and hyperpolarizabilities, which are crucial for applications in nonlinear optics. researchgate.net

Molecular Docking and Dynamics: In silico techniques like molecular docking and molecular dynamics simulations are employed to predict the binding affinity and interaction of these compounds with biological targets, such as enzymes or receptors. nih.gov This is particularly valuable in drug discovery for identifying potential anticancer agents by predicting their interactions with targets like cyclin-dependent kinase 2 (CDK2). nih.gov

ADMET Profiling: Computational tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds early in the discovery process, helping to identify candidates with favorable pharmacokinetic profiles. nih.gov

Development of New Catalytic Applications

The inherent chirality and functional groups of this compound and its analogs make them promising candidates for use as ligands or catalysts in asymmetric synthesis. This is a rapidly evolving field with significant potential for creating enantiomerically pure compounds, which are vital in the pharmaceutical industry.

Emerging research directions include:

Asymmetric Catalysis: Chiral aminonaphthol derivatives have been successfully used as ligands in enantioselective reactions. For instance, a chiral tertiary aminonaphthol synthesized via a three-component condensation has proven to be a highly efficient ligand for the asymmetric phenyl transfer to aromatic aldehydes, achieving high enantiomeric excesses (up to 99%). rsc.org

Dehydrogenation Reactions: Ruthenium complexes have shown catalytic activity in the dehydrogenation of alcohols, including naphthalene-2-yl-ethanol, to form the corresponding ketones. arabjchem.org This highlights the potential of the core structure to participate in or facilitate catalytic cycles.

N-Alkylation Reactions: Ruthenium complexes are also effective catalysts for the N-alkylation of amines using alcohols, a green synthetic alternative that produces water as the only byproduct. arabjchem.orgresearchgate.net This opens avenues for using derivatives of this compound in atom-economic transformations.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis are transforming chemical manufacturing from batch-wise processes to continuous, streamlined operations. These technologies offer enhanced control over reaction parameters, improved safety, and easier scalability.

The integration of these platforms for the synthesis of this compound derivatives will likely involve:

Continuous Flow Reactors: Utilizing microreactors or packed-bed reactors allows for precise control over temperature, pressure, and reaction time. beilstein-journals.org This has been demonstrated in the synthesis of related compounds, where flow hydrogenation resulted in higher yields and simpler workups compared to traditional batch methods. rsc.org The use of immobilized catalysts in flow systems further enhances efficiency and facilitates catalyst recycling. beilstein-journals.org

Automated Synthesis Libraries: High-throughput synthesis platforms, using technologies like acoustic dispensing, can create large libraries of compounds on a nanomole scale. rug.nl This "on-the-fly" synthesis approach, where compounds are made and immediately screened, accelerates the discovery of molecules with desired properties and significantly reduces waste. rug.nl

| Technology | Application | Advantages | Reference |

| Flow Hydrogenation | Reduction of nitro groups | Higher yield, simpler work-up, improved safety. | rsc.org |

| Continuous Flow MCRs | Synthesis of heterocycles | Improved regioselectivity, ability to synthesize products not achievable in batch. | whiterose.ac.uk |

| Automated Nanosynthesis | Library generation | Miniaturization, reduced waste, accelerated discovery cycle. | rug.nl |

| Immobilized Catalysts in Flow | Aldol (B89426) reactions | Catalyst recovery and recycling, long-term stability, cost reduction. | beilstein-journals.org |

High-Throughput Screening for New Reactivity Patterns

High-throughput screening (HTS) is a powerful methodology for rapidly evaluating large numbers of compounds or reactions. nih.gov It is essential for discovering new reactivity patterns, optimizing reaction conditions, and identifying novel biological activities for derivatives of this compound.

Future applications of HTS in this context will focus on:

Screening for Biocatalysts: HTS assays are used to screen extensive libraries of engineered enzymes to find catalysts for specific transformations. acs.org This involves developing sensitive photometric or fluorogenic assays that can be run in microplate formats. acs.orgiucr.org

Discovery of Bioactive Molecules: Large libraries of compounds can be synthesized and screened in situ against biological targets. rug.nl For example, HTS campaigns have been instrumental in identifying aminothiazole scaffolds as potential antimycobacterial agents, which inspires the design of new derivatives. researchgate.net

Reaction Optimization: By running numerous reactions in parallel under varying conditions (catalyst, solvent, temperature), HTS can rapidly identify the optimal parameters for a given transformation, accelerating the development of new synthetic methods.

Q & A

Q. What are the established synthetic routes for 2-amino-2-(naphthalen-2-yl)ethanol, and how do reaction conditions influence yield?

Methodological Answer:

- Nitro Reduction Pathway : A common approach involves reducing nitro precursors. For example, ethyl 2-(naphthalen-2-yl)-2-nitroacetate can be reduced using hydrogenation with Pd/C under H₂ (5 atm, RT, 18 hours) to yield ethyl 2-amino-2-(naphthalen-2-yl)acetate, followed by hydrolysis to the target ethanol derivative .

- Azide Reduction : Alternatively, 2-azido-2-(naphthalen-2-yl)ethanol can be hydrogenated (H₂, Pd/C, RT, 18 hours) to obtain the amino-alcohol with ~80% yield .

- Key Variables : Catalytic hydrogenation pressure, solvent choice (e.g., EtOH vs. THF), and catalyst loading (e.g., 5 mol% Pd/C) critically affect yield and purity.

Q. What spectroscopic and crystallographic methods are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR (e.g., δ 4.78 ppm for the chiral center proton; C signals at 174.1 ppm for ester carbonyls in intermediates) confirm structure and stereochemistry .

- IR Spectroscopy : Peaks at ~3375 cm (N-H stretch) and ~1730 cm (C=O in intermediates) .

- X-ray Crystallography : Orthorhombic space groups (e.g., Pca2₁) resolve hydrogen-bonding networks (e.g., O-H···N interactions) and absolute configuration .

- HRMS : Exact mass confirmation (e.g., [M+H] at m/z 230.1181) ensures molecular integrity .

Q. What are the primary research applications of this compound in organic and medicinal chemistry?

Methodological Answer:

- Chiral Building Block : The naphthalene moiety and amino-alcohol functionality enable asymmetric synthesis of pharmaceuticals (e.g., protease inhibitors) .

- Metal Complexation : The amino and hydroxyl groups facilitate coordination with transition metals (e.g., Cu(II), log K = 8.2), useful in catalysis or enzyme inhibition studies .

- Hydrogen-Bonding Probes : Used to study protein-ligand interactions via crystallography or docking simulations .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized for high enantiomeric excess (ee)?

Methodological Answer:

- Chiral Catalysts : Use (S)-HBTM with NEt₃ to induce asymmetry during ketone reductions (e.g., asymmetric transfer hydrogenation of naphthalen-2-yl ketones) .

- Kinetic Resolution : Enzymatic methods (e.g., lipases in non-polar solvents) can resolve racemic mixtures, achieving >95% ee .

- Crystallographic Control : Recrystallization from toluene/hexane mixtures enhances enantiopurity by leveraging differential solubility of diastereomers .

Q. How should researchers address contradictory data in reaction yields or spectroscopic assignments for this compound?

Methodological Answer:

- Reaction Parameter Analysis : Compare solvent polarity (e.g., THF vs. EtOH) and temperature effects. For example, LiAlH₄ reduction in THF yields 85% product vs. 68% with NaBH₄ in EtOH .

- Cross-Validation : Use complementary techniques (e.g., H-N HMBC NMR for ambiguous NH signals) .

- Computational Modeling : DFT calculations (e.g., Gibbs free energy of intermediates) rationalize unexpected byproducts .

Q. What strategies improve the compound’s stability during storage or under reactive conditions?

Methodological Answer:

- Inert Atmosphere Storage : Store under argon at -20°C to prevent oxidation of the amino group .

- Derivatization : Convert to hydrochloride salts (e.g., using HCl/Et₂O) to enhance shelf-life and solubility .

- Stability Screening : Monitor degradation via accelerated aging studies (40°C/75% RH) with HPLC-PDA to identify degradation pathways .

Q. How does the naphthalene ring influence the compound’s biological activity compared to analogous aryl groups?

Methodological Answer:

- Comparative Docking Studies : The naphthalene ring enhances π-π stacking with hydrophobic enzyme pockets (e.g., collagenase Tyr201 residue, 4.127 Å interaction) vs. smaller phenyl groups .

- Solubility-activity Trade-offs : Naphthalene derivatives exhibit lower aqueous solubility (log P ~2.5) but higher membrane permeability in Caco-2 assays vs. pyridine analogs .

- Metabolic Stability : Microsomal assays show naphthalene rings reduce CYP450-mediated oxidation compared to heteroaromatic analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.